N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
This compound features a 2,3-dihydrobenzothiazole core substituted with a nitro group at position 6, an ethyl group at position 3, and a 4-(piperidine-1-sulfonyl)benzamide moiety. The piperidine sulfonyl group contributes to solubility and steric bulk, which may modulate pharmacokinetics .
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-2-24-18-11-8-16(25(27)28)14-19(18)31-21(24)22-20(26)15-6-9-17(10-7-15)32(29,30)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTCJVCBMFZGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Piperidine Sulfonyl Group: Piperidine is reacted with sulfonyl chloride to form the piperidine sulfonyl intermediate.
Coupling Reaction: The nitrated benzothiazole core is coupled with the piperidine sulfonyl intermediate under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Cyclization Agents: Strong acids or bases, heat.
Major Products
Amino Derivatives: Reduction of the nitro group.
Substituted Benzamides: Products of nucleophilic substitution.
Heterocyclic Compounds: Products of cyclization reactions.
Scientific Research Applications
N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzothiazole core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
Table 1: Key Substituents and Their Implications
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 6-nitro group in the target compound (strong electron-withdrawing) contrasts with 6-methyl (electron-donating) in and 6-fluoro (moderate electron-withdrawing) in . Nitro groups may improve oxidative stability but reduce solubility compared to methyl or methoxy groups.
Sulfonamide Modifications :
- Piperidine-1-sulfonyl (target compound) offers a balance between steric bulk and hydrogen-bonding capacity. 4-Methylpiperidine () and 3-methylpiperidine () substituents introduce chirality and may influence metabolic stability.
- Dipropylsulfamoyl () increases steric hindrance, possibly reducing off-target interactions but complicating synthesis.
For example:
- Neurological Targets : Piperidine-containing compounds (e.g., ) demonstrate activity in neurological disorders, hinting at possible CNS penetration for the target compound.
Biological Activity
N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of appropriate benzothiazole derivatives with piperidine sulfonamide moieties. The structural formula can be represented as follows:
This compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- YAP/TAZ Pathway Inhibition : This compound has been identified as an inhibitor of the YAP/TAZ signaling pathway, which is crucial in various cancers, including malignant mesothelioma. The inhibition of this pathway may lead to reduced tumor growth and proliferation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of benzothiazole exhibit varying degrees of activity against both bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related benzothiazole compounds have been reported to range from 0.5 to 10 µg/mL against common pathogens .
Case Study 1: Anticancer Efficacy
In a study focused on the efficacy of similar compounds against cancer cell lines, several derivatives exhibited IC50 values in the low micromolar range (approximately 1–10 µM), demonstrating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | MCF7 (Breast) | 7.5 |
| N-[...] | HeLa (Cervical) | 3.5 |
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various benzothiazole derivatives, including those structurally similar to this compound. Results indicated that certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.8 to 4 µg/mL .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in polar aprotic solvents (e.g., DMF) .
Introduction of the piperidine sulfonyl group : Sulfonylation of the benzamide intermediate using piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Nitro group installation : Nitration at the 6-position of the benzothiazole ring using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .
Key Conditions :
- Temperature control (±2°C) during nitration to prevent decomposition.
- Strict anhydrous conditions for sulfonylation to minimize hydrolysis.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C6, ethyl group at C3) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ at 488.15 Da).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., E-configuration of the benzothiazoleidene moiety) .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent buffer pH, ATP concentration, and enzyme batch across studies .
- Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl vs. nitro substituents) to identify electronic effects on target binding .
- Molecular Dynamics Simulations : Model ligand-protein interactions to explain variability (e.g., piperidine sulfonyl group flexibility affecting binding kinetics) .
Q. What strategies optimize the nitro group’s stability during long-term storage or in vivo studies?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
- Prodrug Design : Replace the nitro group with a stable precursor (e.g., amine-protected nitroso derivatives) activated under specific physiological conditions .
- Encapsulation : Use liposomal carriers to shield the nitro group from reducing agents in biological matrices .
Q. How can computational methods predict off-target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to screen against databases (e.g., ChEMBL) for potential off-target kinases or GPCRs .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. methyl groups) with selectivity profiles .
- Machine Learning : Train models on existing benzothiazoleidene analogs to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
